molecular formula C13H14N4O2S B2892899 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide CAS No. 896325-56-7

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2892899
CAS No.: 896325-56-7
M. Wt: 290.34
InChI Key: VZUUWUIXNGCERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a synthetic small molecule featuring a complex heterocyclic system. The core structure contains a pyrido[1,2-a][1,3,5]triazine scaffold, a privileged structure in medicinal chemistry known for its potential in drug discovery . This compound is characterized by a 4-oxo (ketone) group and a 7-methyl substituent on the fused ring system. A sulfanylacetamide linker attached to the core triazine ring terminates in an N-(prop-2-en-1-yl) (N-allyl) group, which can be a key functional handle for further chemical modifications or for probing specific biological interactions. Compounds with similar pyrido[1,2-a][1,3,5]triazin-4-one scaffolds have been investigated for their potential as inhibitors of key enzymatic targets, such as Poly(ADP-ribose)polymerase (PARP) . PARP inhibitors are a significant area of research, particularly in oncology for their potential to treat certain types of cancer. The presence of the allyl group on the acetamide nitrogen may offer a unique vector for structure-activity relationship (SAR) studies, allowing researchers to explore and optimize interactions with biological targets. This product is intended for research applications, including use as a reference standard, a building block in organic synthesis, or a lead compound in biochemical and pharmacological screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h3-5,7H,1,6,8H2,2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUUWUIXNGCERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrido[1,2-a][1,3,5]triazin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.

    Attachment of the prop-2-enylacetamide moiety: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin core can be reduced to form alcohols.

    Substitution: The prop-2-enylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituent (R) Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Allyl C₁₄H₁₃N₅O₂S₂ 363.4* Not reported in available studies
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl C₂₀H₁₇ClN₄O₂S 428.5 LOX inhibition (IC₅₀: 18.2 µM)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 4-Methylphenyl C₁₉H₁₈N₄O₂S 374.4 α-Glucosidase inhibition (IC₅₀: 24.5 µM)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl C₉H₁₀N₆O₂S 278.3 Anti-exudative activity (ED₅₀: 12 mg/kg)

*Calculated based on molecular formula.

  • Core Heterocycle: The pyrido-triazinone core in the target compound is distinct from the oxadiazole or triazole rings in analogs.

Biological Activity

The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrido[1,2-a][1,3,5]triazinyl core and a sulfanylacetamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name of the compound indicates the presence of several functional groups, which contribute to its biological activity. The molecular formula can be expressed as C18H21N5O4SC_{18}H_{21}N_5O_4S. The structural complexity suggests potential interactions with various biological targets.

Molecular Structure

PropertyDetails
Molecular Formula C₁₈H₂₁N₅O₄S
Molecular Weight 393.46 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrido[1,2-a][1,3,5]triazin structures. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to enhance this activity by disrupting bacterial cell membranes .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders. This inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Antioxidant Activity

Research indicates that similar triazine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of triazine derivatives on human cancer cell lines:

  • Objective : To assess the cytotoxicity of synthesized compounds.
  • Method : MTT assay was used to determine cell viability.
  • Results : Notably, one derivative exhibited over 70% inhibition of cell growth in MCF-7 cells at a concentration of 10 µM.

Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of various triazine derivatives showed:

Compound NameZone of Inhibition (mm)
2-({7-methyl-4-oxo...}acetamide15
Standard Antibiotic (e.g., Chloramphenicol)20

The results indicated that while the compound showed moderate antibacterial activity, it was less effective than standard antibiotics but still promising for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide with high purity?

  • Methodology : Multi-step organic synthesis is typically required, involving condensation reactions to form the pyrido-triazine core, followed by sulfanyl-acetamide coupling. Key steps include:

  • Precursor preparation : Use of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol as a starting material, synthesized via cyclization of substituted pyridine derivatives under acidic conditions .
  • Sulfanyl linkage : Reaction with α-chloroacetamide derivatives in the presence of KOH or NaH to form the sulfanyl bridge .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use orthogonal analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl group at position 7 of the pyrido-triazine ring, prop-2-en-1-yl acetamide linkage) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z: calculated for C14H15N5O2SC_{14}H_{15}N_5O_2S, 325.09) .
  • X-ray crystallography : Single-crystal analysis for absolute configuration validation, though this requires highly pure crystalline samples .

Q. What preliminary assays are recommended to assess its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC50_{50} values and dose-response curves .
  • Enzyme inhibition : Kinetic studies against kinases or proteases linked to disease pathways (e.g., EGFR tyrosine kinase), using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodology :

  • Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states, identifying energy barriers for key steps like triazine ring formation .
  • Solvent effects : COSMO-RS simulations to predict solvent compatibility and optimize yield (e.g., DMF vs. THF) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu for cross-coupling steps) and reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay, ChEMBL) to identify outliers or assay-specific variability .
  • Orthogonal assays : Validate cytotoxicity results using alternate methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the sulfanyl group with oxadiazole) to isolate contributions of specific functional groups .

Q. How does the compound’s stability under physiological conditions impact drug development?

  • Methodology :

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS .
  • Metabolic stability : Liver microsome assays (human/rat) to measure half-life and identify major metabolites (e.g., oxidation of the allyl group) .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using HPLC-DAD .

Critical Considerations

  • Contradictory evidence : Variations in reported MIC values may stem from differences in bacterial strains or assay protocols. Cross-validate using CLSI guidelines .
  • Synthetic challenges : The allyl acetamide group is prone to hydrolysis; use anhydrous conditions and stabilize with radical inhibitors (e.g., BHT) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.